molecular formula C20H15F2N5O2 B6528845 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946211-87-6

2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Numéro de catalogue: B6528845
Numéro CAS: 946211-87-6
Poids moléculaire: 395.4 g/mol
Clé InChI: AMUNFSLFHPTPEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzamide derivative featuring a 2,6-difluorophenyl group and a triazolo-pyridazine scaffold linked via an ethoxyethyl chain. The fluorine atoms likely enhance metabolic stability and binding affinity, while the phenyl-triazolo-pyridazine moiety may contribute to π-π stacking interactions with biological targets.

Propriétés

IUPAC Name

2,6-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-14-7-4-8-15(22)18(14)20(28)23-11-12-29-17-10-9-16-24-25-19(27(16)26-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUNFSLFHPTPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves multi-step organic synthesis processes. The process starts with the preparation of the core triazolopyridazine structure, followed by the introduction of the phenyl group. The difluoro substituents are added to the benzamide moiety, and the final step involves coupling the two fragments under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing each step of the synthesis. This includes using catalysts to improve reaction yield, controlling temperature and pressure conditions, and utilizing continuous flow chemistry techniques to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the phenyl and triazolopyridazine moieties, forming various oxidized derivatives.

  • Reduction: Reduction of the triazolopyridazine ring can yield reduced analogs with altered biological activity.

  • Substitution: Fluorine atoms in the difluoro benzamide part can be substituted by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution with reagents like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).

Major Products Formed: The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different physical and chemical properties and potentially novel biological activities.

Applications De Recherche Scientifique

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential interactions with biological macromolecules, possibly acting as an inhibitor or activator of certain enzymes.

  • Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

Mécanisme D'action

The mechanism by which 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide exerts its effects is through its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide (Compound A) with analogous molecules, focusing on structural variations, hypothesized activity, and patent-derived data.

Triazolo-Pyridazine Derivatives
Compound Name Substituents Key Structural Differences Hypothesized Activity Reference
Compound A 2,6-difluorophenyl, ethoxyethyl linker Baseline structure Kinase inhibition, metabolic stability
N-(2,6-Difluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide Tetrahydrotriazolo-pyridin core, trifluoropropyloxy Saturated pyridin ring; trifluoropropyl group Enhanced solubility, GPCR modulation
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl-triazolo-pyridazine, thioacetic acid Thioether linker, carboxylic acid Antibacterial, enzyme inhibition

Key Observations :

  • Fluorine Substitution: Compound A’s 2,6-difluorophenyl group may improve lipophilicity and target binding compared to non-fluorinated analogs (e.g., thioacetic acid derivative in ).
  • rigid trifluoropropyloxy groups in .
  • Core Saturation : Tetrahydrotriazolo-pyridin derivatives (e.g., ) exhibit reduced aromaticity, possibly favoring solubility over potency.
Benzamide-Based Analogs
Compound Name Heterocyclic Core Substituents Potential Applications Reference
Compound A Triazolo[4,3-b]pyridazine Phenyl, 2,6-difluorophenyl Kinase inhibition, anticancer
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide Imidazo-pyrimidine 3-fluorophenyl, methyl Antiviral, JAK/STAT inhibition
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Benzofuran Chlorobenzoyl, furan Anti-inflammatory

Key Observations :

  • Fluorine vs. Chlorine : The 2,6-difluoro substitution in Compound A may confer better metabolic stability than chlorinated analogs (e.g., ), which are prone to dehalogenation.

Research Findings and Patent Analysis

  • Patent EP 3 532 474 B1 : Highlights triazolo-pyridin derivatives with trifluoropropyloxy groups as kinase inhibitors. Compound A’s ethoxyethyl linker and phenyl-triazolo-pyridazine core may offer superior pharmacokinetics compared to saturated analogs .
  • InterBioScreen Data : Thio-linked triazolo-pyridazines (e.g., ) demonstrate antibacterial activity, suggesting that Compound A’s ether linker might reduce toxicity while maintaining efficacy.
  • Structural-Activity Relationship (SAR) : Fluorine atoms in the benzamide moiety (common in ) correlate with enhanced binding to ATP pockets in kinases.

Activité Biologique

The compound 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide (CAS Number: 946211-87-6) is a synthetic organic molecule characterized by its unique structural features, including a difluorobenzamide moiety and a triazolo-pyridazine framework. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease.

  • Molecular Formula : C20_{20}H15_{15}F2_{2}N5_{5}O2_{2}
  • Molecular Weight : 395.4 g/mol
  • IUPAC Name : 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazolo-pyridazine structure is known for its role in inhibiting specific kinases and other enzymes critical in cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For example:

  • A related compound showed IC50_{50} values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential:

  • In vitro studies indicated moderate to excellent activity against various pathogens. For instance, certain triazole derivatives demonstrated significant inhibition of Mycobacterium tuberculosis with IC50_{50} values ranging from 1.35 to 2.18 μM .

Study 1: Inhibition of c-Met Kinase

A study focused on the design and synthesis of triazolo-pyridazine derivatives found that one such derivative exhibited an IC50_{50} value of 0.090 μM against c-Met kinase, comparable to known inhibitors like Foretinib . This suggests potential applications in targeted cancer therapies.

Study 2: Cytotoxicity Evaluation

In a cytotoxicity assessment using human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at therapeutic concentrations. This indicates a favorable safety profile for further development .

Data Summary Table

Activity Type Target IC50_{50} (μM)Notes
AnticancerA549 (Lung Cancer)1.06Significant cytotoxicity observed
AnticancerMCF-7 (Breast Cancer)1.23Effective against hormone-responsive tumors
AnticancerHeLa (Cervical Cancer)2.73Potential for cervical cancer treatment
AntimicrobialMycobacterium tuberculosis1.35 - 2.18Promising anti-tubercular activity
Kinase Inhibitionc-Met Kinase0.090Comparable to Foretinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.